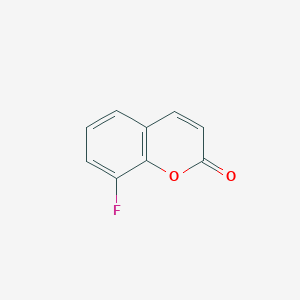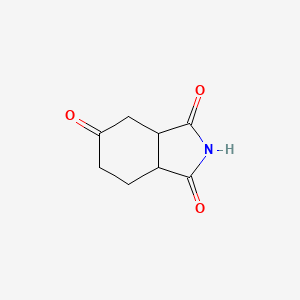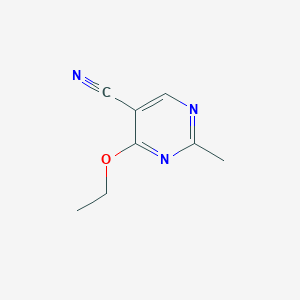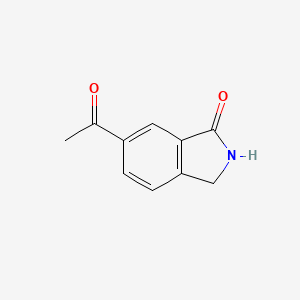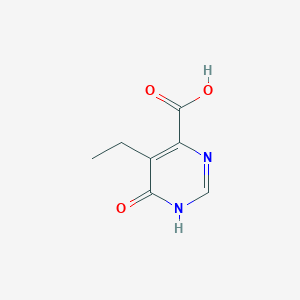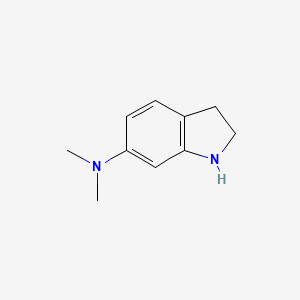
7-Hydroxy-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by a benzopyranone structure with a hydroxyl group at the 7th position. Isochromen-1-ones are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . Another approach involves the bromination of 3-acetyl-1H-isochromen-1-one, followed by heterocyclization with thioamides .
Industrial Production Methods: Industrial production methods for 7-Hydroxy-1H-isochromen-1-one are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
7-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7th position can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-inflammatory properties.
3-Acetyl-1H-isochromen-1-one: Used in the synthesis of various heterocyclic compounds.
3-Bromo-1H-isochromen-1-one: Utilized in halogenation reactions
Uniqueness: 7-Hydroxy-1H-isochromen-1-one stands out due to its hydroxyl group, which enhances its antioxidant activity and makes it a valuable compound for medicinal chemistry .
Properties
CAS No. |
63585-76-2 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
7-hydroxyisochromen-1-one |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5,10H |
InChI Key |
GGGMIBRVCCSFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=COC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)
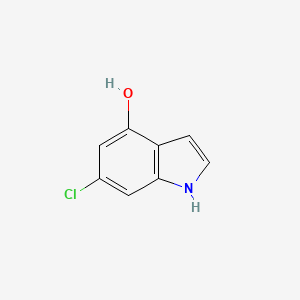
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)


